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Compound of Interest

(4-Phenylmorpholin-2-
Compound Name:
yl)methanamine

Cat. No.: B038396

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of
numerous approved drugs and clinical candidates. Its favorable physicochemical properties,
including metabolic stability and aqueous solubility, make it a desirable feature in drug design.
[1] When substituted with a phenyl group, the resulting phenylmorpholine core gives rise to a
class of compounds with significant central nervous system (CNS) activity. The archetypal
example, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic
and is a potent norepinephrine-dopamine releasing agent (NDRA).[2][3][4]

This guide focuses on (4-Phenylmorpholin-2-yl)methanamine, a structural isomer of many
well-known psychoactive compounds, yet distinct in its arrangement. It features a phenyl group
on the morpholine nitrogen (position 4) and a methanamine (aminomethyl) group at the C2
position. This unique configuration differentiates it from classic 2-phenylmorpholines (like
phenmetrazine) and 4-substituted analogs like (4-methylmorpholin-2-yl)methanamine.[5] The
absence of extensive literature on this specific molecule necessitates a predictive approach,
grounded in the established pharmacology of its relatives, to forecast its properties and
potential as a research tool or therapeutic lead.

Chemical Identity and Predicted Physicochemical
Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to
predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for (4-
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Phenylmorpholin-2-yl)methanamine is scarce, we can predict its key properties based on its

structure.

IUPAC Name: (4-Phenylmorpholin-2-yl)methanamine Molecular Formula: C11H1sN20 Chiral

Centers: The molecule possesses a stereocenter at the C2 position of the morpholine ring,

indicating that it can exist as a racemic mixture of two enantiomers, (R)- and (S)-. The

biological activity of these enantiomers is likely to differ, as is common with chiral CNS agents.

Table 1: Predicted Physicochemical Properties

Significance in Drug

Property Predicted Value
Development
Compliant with Lipinski's Rule
Molecular Weight 192.26 g/mol of Five, favoring oral
bioavailability.
Indicates moderate lipophilicity,
LogP (o/w) ~1.0-15 ] )
suitable for CNS penetration.
i Suggests good potential for
Topological Polar Surface Area ) )
41.7 A2 crossing the blood-brain

(TPSA)

barrier.

pKa (most basic)

~9.0 - 9.5 (Aliphatic Amine)

The primary amine will be
protonated at physiological pH,
influencing solubility and

receptor interaction.

Hydrogen Bond Donors

Hydrogen Bond Acceptors

Proposed Synthesis and Analytical Characterization

The synthesis of substituted morpholines is a well-documented field, offering several viable

routes to the target compound.[6][7] The proposed synthesis leverages a convergent strategy,

building the core morpholine ring and then introducing the key functional groups.
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Retrosynthetic Analysis

A logical approach begins with the disconnection of the C-N bonds within the morpholine ring,
suggesting a precursor like N-phenyldiethanolamine, which can be cyclized. The aminomethyl
group at C2 can be envisioned as arising from a precursor such as a nitrile or a protected

hydroxymethyl group.

Retrosynthetic Pathway

(4-Phenylmorpholin-2-yl)methanamine 2-Aminomethyl-4-phenylmorpholine Precursor

ivitrile Reduction

2-Cyano-4-phenylmorpholine

lntramolecular Cyclization

N-Phenyl-N-(2-hydroxyethyl)serine nitrile

l Addition l

N-Phenyl-diethanolamine Glycolonitrile

lSynthesis

Aniline + 2x Ethylene Oxide

Click to download full resolution via product page

Caption: Retrosynthetic analysis for (4-Phenylmorpholin-2-yl)methanamine.
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Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical, multi-step synthesis adapted from established methodologies
for creating substituted morpholines.[8][9]

Step 1: Synthesis of 2-((2-Hydroxyethyl)(phenyl)amino)acetonitrile

» To a stirred solution of N-phenyl-2-aminoethanol (1 eq.) in a mixture of water and
dichloromethane (1:1) at 0 °C, add a solution of glycolonitrile (1.1 eq.) in water dropwise.

» Allow the reaction to warm to room temperature and stir for 12-18 hours.
¢ Monitor reaction progress via Thin Layer Chromatography (TLC).

o Upon completion, separate the organic layer. Extract the agueous layer with
dichloromethane (3x).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product.

Step 2: Reduction and In-Situ Cyclization to (4-Phenylmorpholin-2-yl)methanamine

» Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert
atmosphere (Argon or Nitrogen).

e Cool the solution to 0 °C and slowly add a reducing agent, such as Lithium Aluminum
Hydride (LAH) (2.5 eq.), portion-wise.

o Causality: LAH is a powerful reducing agent capable of reducing the nitrile to a primary
amine. The resulting amino alcohol intermediate is primed for intramolecular cyclization.
The choice of a strong reductant is critical for achieving this transformation in a single pot.

 After the addition is complete, allow the mixture to reflux for 6-8 hours.

e Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15%
agueous NaOH, and then more water (Fieser workup).
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« Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl
acetate.

» Concentrate the filtrate under reduced pressure.
Step 3: Purification

e The crude product is a basic compound and can be purified by silica gel column
chromatography.

o System Validation: A gradient elution system, for example, from 100% dichloromethane to
95:5 dichloromethane/methanol with 0.5% triethylamine, should be employed. The
triethylamine is crucial to prevent the basic amine product from streaking on the acidic
silica gel, ensuring a clean separation.

o Combine fractions containing the pure product (identified by TLC) and concentrate to yield
(4-Phenylmorpholin-2-yl)methanamine as a free base, likely an oil.

o For solid-state characterization and improved stability, the product can be converted to a salt
(e.g., hydrochloride or fumarate) by treating a solution of the free base with the
corresponding acid.

Analytical Characterization (Expected Data)

The identity and purity of the synthesized compound would be confirmed using standard
spectroscopic methods.

Table 2: Expected Analytical Data

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b038396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Observations

Multiplets at ~6.8-7.3 ppm (aromatic protons),

complex multiplets for morpholine ring protons
1H NMR (CDCls, 400 MHz) (~2.5-4.0 ppm), and a singlet or AB quartet for

the -CHz2NH: protons. The integration should

correspond to the 16 protons.

Aromatic carbons (~115-150 ppm), morpholine
13C NMR (CDCls, 100 MHz) carbons (~45-75 ppm), and the aminomethyl
carbon (~40-50 ppm).

N-H stretching bands (primary amine) ~3300-
3400 cm™1, aromatic C-H stretching ~3000-3100

FT-IR (KBr or thin film) cm~1, aliphatic C-H stretching ~2800-3000
cm~1, C-N stretching, and C-O-C stretching
(ether) ~1100-1200 cm™1,

Mass Spec (ESI+) A prominent [M+H]* ion at m/z 193.13.

Predicted Biological Activity and Mechanism of
Action

The structure of (4-Phenylmorpholin-2-yl)methanamine strongly suggests it belongs to the
class of monoamine transporter ligands. Its core is a hybrid of structural motifs found in known
CNS stimulants.

Hypothesized Pharmacological Profile

Based on its structural similarity to phenmetrazine and other substituted phenylmorpholines,
the compound is predicted to act as a monoamine releasing agent, with potential selectivity for
the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin
transporter (SERT).[8][10]

e The Phenylmorpholine Core: This scaffold is the foundation for DAT/NET activity.

e The C2-Methanamine Group: This primary amine is a key pharmacophoric feature for
substrate-type releasers, mimicking the endogenous monoamine neurotransmitters.
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e The N4-Phenyl Group: This is the most significant structural variable compared to classic
stimulants. An N-aryl group can profoundly influence potency and selectivity. It may introduce
interactions with other receptors or alter the binding mode at the monoamine transporters

compared to N-alkyl analogs.

Proposed Mechanism of Action: Monoamine Release

The compound likely functions as a "substrate-type" releaser. This mechanism involves being
transported into the presynaptic neuron by monoamine transporters (DAT/NET). Once inside, it
disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their
cytosolic concentration and subsequent reverse transport (efflux) out of the neuron into the
synaptic cleft.
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Caption: Proposed mechanism of monoamine release by (4-Phenylmorpholin-2-

yl)methanamine.

Structure-Activity Relationship (SAR) and Potential

Applications
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The therapeutic potential and abuse liability of this compound would be dictated by its potency
and selectivity across the monoamine transporters.

o Comparison to Phenmetrazine (3-methyl-2-phenylmorpholine): In phenmetrazine, the phenyl
group is at C2 and the nitrogen is secondary (part of the morpholine ring) with a methyl at
C3. In our target compound, the phenyl is on the nitrogen, which may decrease its potency
as a traditional releaser but could introduce other activities, such as antagonist properties at
certain receptors.

* Role of the C2-Methanamine: This primary amine is crucial for transporter recognition.
Modifications, such as N-alkylation (e.g., to a methylamine or dimethylamine), would likely
alter the activity profile, potentially reducing releasing efficacy and increasing reuptake
inhibition properties.

o Potential Applications:

o CNS Stimulant: If it proves to be a potent and selective DAT/NET releaser or reuptake
inhibitor, it could be investigated for ADHD or narcolepsy.

o Anorectic: The historical use of phenylmorpholines as appetite suppressants suggests this
as a possible application.[3][11]

o Research Chemical: As a novel psychoactive substance, it holds interest for mapping the
structure-activity relationships of monoamine transporters.

o Scaffold for Further Development: The 4-phenylmorpholine core is a versatile building
block. The primary amine of the title compound provides a handle for further chemical
modification to explore other therapeutic targets.[12]

Conclusion and Future Directions

(4-Phenylmorpholin-2-yl)methanamine represents an intriguing but under-explored region of
chemical space within the phenylmorpholine class. This guide establishes a strong theoretical
foundation for its synthesis, properties, and biological function. Based on a rigorous analysis of
its structural analogs, it is predicted to be a CNS-active compound, likely modulating dopamine
and norepinephrine signaling.
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This predictive framework provides a clear roadmap for future experimental work. The
synthesis and analytical characterization outlined herein are the necessary first steps.
Subsequent in vitro pharmacological profiling, including binding and functional assays at
monoamine transporters, is essential to validate the hypothesized mechanism of action. These
studies will elucidate its potency, selectivity, and efficacy, ultimately determining its potential as
a tool for neuroscience research or as a lead compound in drug discovery.

References
o Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.

» National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
116941004, Morpholin-2-yl-(4-phenylphenyl)methanamine.

e Meher, C. P, et al. (2022). An updated review on morpholine derivatives with their
pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249.

e 2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.

e 2-Phenylmorpholine. (2025). In HandWiki. Retrieved January 8, 2026.

e McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical
characterization and monoamine transporter activity of the new psychoactive substance 4-
methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional
isomers. Drug Testing and Analysis, 10(9), 1403-1412.

e ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine
enantiomers examined in the present study.

e Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.

e Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 8, 2026.

» National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
3922133, (4-Methylmorpholin-2-yl)methanamine.

e Organic Chemistry Portal. (n.d.). Synthesis of morpholines.

» National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
4762, Phenmetrazine.

e Yurovskaya, M. A., & Karchava, A. V. (2013). Morpholines. Synthesis and Biological Activity.
Russian Journal of Organic Chemistry, 49(6), 787-821.

e American Elements. (n.d.). (4-Methylmorpholin-2-yl)methanamine.

» National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
2776563, (2-(Morpholin-4-yl)phenyl)methanamine.

» National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
62339, 4-Phenylmorpholine.

o Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-
phenylquinazolines and related derivatives as novel PI3 kinase pl110alpha inhibitors.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets
involved. Molecules, 25(22), 5374.

Ortiz, K. G., et al. (2024).

Kwan, C. S., & Miller, S. J. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans
and Cis-Octahydroisoquinolines. Organic Letters, 17(18), 4486-4489.

Coudert, P., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline
and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and
Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules,
28(25), 8765.

Manickam, G., & Ponnuswamy, A. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-
diphenylpiperidin-4-one. Molbank, 2009(4), M617.

Gulea, A, et al. (2023). Synthesis, Characterization, and Biological Properties of the
Copper(Il) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-
ylethylidene]hydrazinecarbothioyl}amino)phenyl]lacetamide. Molecules, 28(20), 7114.
Gutorov, S. V., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered
Phenols Hybrids. Molecules, 28(7), 2975.

Lei, F, et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-
methylpropanenitrile. IOP Conference Series: Materials Science and Engineering, 231,
012089.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

3. Phenmetrazine - Wikipedia [en.wikipedia.org]

4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nim.nih.gov]

5. (4-Methylmorpholin-2-yl)methanamine | C6H14N20 | CID 3922133 - PubChem
[pubchem.ncbi.nim.nih.gov]

6. Morpholine synthesis [organic-chemistry.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b038396?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Biological-activities-of-morpholine-derivatives-and-molecular-targets-involved_fig1_339030355
https://en.wikipedia.org/wiki/2-Phenylmorpholine
https://en.wikipedia.org/wiki/Phenmetrazine
https://pubchem.ncbi.nlm.nih.gov/compound/Phenmetrazine
https://pubchem.ncbi.nlm.nih.gov/compound/3922133
https://pubchem.ncbi.nlm.nih.gov/compound/3922133
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. researchgate.net [researchgate.net]

8. Synthesis, analytical characterization and monoamine transporter activity of the new
psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-
and meta- positional isomers - PMC [pmc.ncbi.nim.nih.gov]

9. chemrxiv.org [chemrxiv.org]
10. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
11. researchgate.net [researchgate.net]

12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related
derivatives as novel P13 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: Unveiling a Novel Phenylmorpholine
Analog]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038396#iupac-name-for-4-phenylmorpholin-2-yl-
methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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